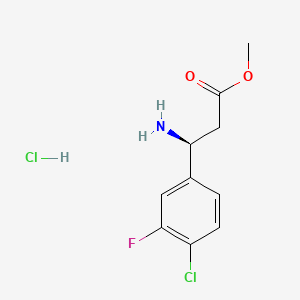
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-fluorophenyl group, and a propanoate ester, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivativeThe final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro and fluoro substituents can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, reduced chloro-fluoro compounds, and substituted phenyl derivatives .
Scientific Research Applications
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the chloro and fluoro substituents enhance its binding affinity. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S)-2-amino-3-(4-chloro-3-fluorophenyl)propanoate
- Methyl (2S)-2-amino-3-[3-(4-chloro-3-fluorophenyl)phenyl]propanoate
Uniqueness
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents on the phenyl ring. This combination enhances its reactivity and binding affinity, making it a valuable compound for various applications .
Biological Activity
Methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate hydrochloride (CAS Number: 2803755-48-6) is a synthetic compound notable for its unique structural features, including an amino group, a chloro group, and a fluorine atom attached to a phenyl ring. This compound is of interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
- Molecular Formula : C10H12ClFNO2
- Molecular Weight : 268.11 g/mol
- Structure : The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.
Preliminary studies suggest that this compound may influence neurochemical pathways and cell proliferation. Its structural components indicate potential interactions with receptors or enzymes involved in these processes. Specific areas of focus include:
- Neurotransmitter modulation : Potential effects on neurotransmitter systems could lead to applications in treating neurological disorders.
- Cell proliferation : The compound may exhibit anti-cancer properties by affecting cellular growth pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Methyl 3-amino-3-(4-chlorophenyl)propanoate | 1250571-73-3 | Lacks fluorine substitution |
| Methyl 3-amino-3-(4-bromophenyl)propanoate | 2703781-10-4 | Contains bromine instead of chlorine |
| Methyl (3R)-3-amino-3-(4-chloro-2-fluorophenyl)propanoate | 32722323 | Different stereochemistry |
| Methyl (3S)-2-amino-2-(4-chloro-phenyl)propanoate | 478408-60-5 | Different position of amino group |
This table highlights the distinct combination of functional groups and stereochemistry present in this compound, which may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Research into the biological activity of this compound is ongoing, with several studies indicating promising results:
- Neurochemical Studies : Investigations have shown that compounds with similar structures can modulate neurotransmitter release, suggesting that this compound may have similar effects.
- Anticancer Activity : In vitro studies have indicated that compounds with fluorinated phenyl rings exhibit enhanced cytotoxicity against various cancer cell lines. For example, derivatives of related compounds have shown IC50 values significantly lower than standard chemotherapeutic agents.
Properties
Molecular Formula |
C10H12Cl2FNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(4-chloro-3-fluorophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11ClFNO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
TYRJXJIPDLKFEC-FVGYRXGTSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl |
Canonical SMILES |
COC(=O)CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















